molecular formula C6H6O4 B016225 5-Hydroxymethyl-2-furancarboxylic acid CAS No. 6338-41-6

5-Hydroxymethyl-2-furancarboxylic acid

Cat. No. B016225
CAS RN: 6338-41-6
M. Wt: 142.11 g/mol
InChI Key: PCSKKIUURRTAEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxymethyl-2-furancarboxylic acid and its derivatives has been a subject of extensive research, focusing on enzymatic and catalytic processes. For example, enzymatic polymerization using 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been shown to produce novel biobased furan polyesters, demonstrating the versatility of furanic compounds in polymer synthesis (Jiang et al., 2014). Moreover, catalytic oxidation methods using gold nanoparticle catalysts have been developed to efficiently convert 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid, showcasing the potential of catalysis in upgrading biomass-derived intermediates into valuable chemicals (Casanova et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound features a furan ring, which is a five-membered aromatic ring with oxygen, and functional groups including a hydroxymethyl and a carboxylic acid group. This structure confers unique properties to the molecule, such as rigidity and reactivity, making it a suitable monomer for polymer synthesis. The presence of both hydroxyl and carboxylic acid functionalities allows for diverse chemical reactions, contributing to the molecule's versatility in synthetic applications.

Chemical Reactions and Properties

Chemically, this compound participates in various reactions characteristic of alcohols and carboxylic acids. It can undergo esterification, oxidation, and polymerization reactions, enabling the synthesis of a wide range of materials. The compound's ability to be transformed into 2,5-furandicarboxylic acid, a monomer for bioplastics, via oxidation reactions highlights its importance in the development of sustainable materials (Dijkman et al., 2014).

Scientific Research Applications

  • Bio-based Chemicals and Polymers : This acid is promising for the polymer industry. For instance, Yang et al. (2020) achieved an 87% yield of 2,5-Furandicarboxylic acid from 5-hydroxymethylfurfural using Comamonas testosteroni SC1588 cells and laccase-TEMPO system (Yang, Wen, Zong, & Li, 2020). Similarly, enzymatic synthesis using 2,5-bis(hydroxymethyl)furan as a building block has been explored for novel biobased polyesters with molecular weights around 2000 g/mol (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

  • Biomedicine : Parker et al. (1977) found that 5-(Tetradecyloxy)-2-furancarboxylic acid can effectively lower blood lipids and inhibit fatty acid synthesis without significant changes in liver weight or fat content, suggesting its potential as a hypolipidemic agent (Parker, Kariya, Grisar, & Petrow, 1977).

  • Catalysis and Conversion Techniques : Studies have shown efficient conversion techniques for this acid. For example, Jain et al. (2015) demonstrated the conversion of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid using a spinel mixed metal oxide catalyst, achieving an 80% isolated yield, beneficial for polymer industry applications (Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015).

  • Biocatalysis : The use of biocatalysts has been extensively studied. For instance, Pan et al. (2020) reported that Pseudomonas aeruginosa PC-1 is a promising whole-cell biocatalyst for the efficient biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid, achieving a 90.1% yield within 6 hours (Pan, Wu, Yao, Liu, Zhang, Yao, Pan, Chang, & Li, 2020).

  • Advancements in Chemical Transformations : Recent developments in bio-catalytic, electrocatalytic, and heterogeneous catalytic transformation of 5-hydroxymethylfurfural into high-value chemicals highlight the potential for sustainable chemical production (Xia, Xu, Hu, An, & Li, 2018).

Mechanism of Action

Target of Action

5-Hydroxymethyl-2-furancarboxylic acid (HMFA) is a significant intermediate derived from the bio-based platform chemical 5-hydroxymethylfurfuraldehyde (HMF) . It is primarily targeted by biocatalysts such as Pseudomonas aeruginosa PC-1 and Pd/C catalysts in various biochemical processes.

Mode of Action

The interaction of HMFA with its targets involves the cleavage of the C–OH bond in HMFA at ambient temperature . Active carbon ©-supported Pd catalysts exhibit high efficiency and stability in HMFA hydrogenolysis to MFA, providing a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This high efficiency of Pd/C is found to be related to the strong adsorption of HMFA on the C support surfaces, most likely via their π–π interactions .

Biochemical Pathways

The biochemical pathway of HMFA involves the oxidation of 5-Hydroxymethylfurfural (HMF) to form HMFA . In the biosynthesis process, the catalytic performance of the biocatalyst decreases due to the presence of HMF toxicity . The biocatalyst Pseudomonas aeruginosa PC-1 has been reported to produce HMFA from HMF . After optimization, a 90.1% yield of HMFA was attained within 6 h using a 100 mM substrate .

Result of Action

The result of HMFA’s action is the production of 5-methyl-2-furancarboxylic acid (MFA) via selective hydrogenolysis . MFA is an important substituted furoic acid with versatile applications . The process provides a high yield of MFA, indicating the effectiveness of HMFA’s action .

Action Environment

The action of HMFA is influenced by environmental factors such as temperature and pressure . For instance, the hydrogenolysis of HMFA to MFA by Pd/C catalysts occurs efficiently at 30 °C and 3.0 MPa H2 in tetrahydrofuran . Additionally, the presence of HMF toxicity in the biosynthesis process can decrease the catalytic performance of the biocatalyst .

Safety and Hazards

5-Hydroxymethyl-2-furancarboxylic acid may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

Future Directions

Future works should focus on the comprehensive evaluation of different routes in terms of catalyst development and characterizations, process parameters, product yield and purity, as well as economic feasibility . The efficient production of 5-Hydroxymethyl-2

properties

IUPAC Name

5-(hydroxymethyl)furan-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H6O4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSKKIUURRTAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033098
Record name 5-(Hydroxymethyl)-2-furoic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Sumiki's acid
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CAS RN

6338-41-6
Record name 5-(Hydroxymethyl)-2-furancarboxylic acid
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Record name 5-Hydroxymethyl-2-furoic acid
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Record name 5-Hydroxymethyl-2-furancarboxylic acid
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Record name 5-(Hydroxymethyl)-2-furoic acid
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Record name 5-(hydroxymethyl)furan-2-carboxylic acid
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Record name 5-HYDROXYMETHYL-2-FUROIC ACID
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Record name Sumiki's acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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